3-(2-chloroethyl)-1H-1,2,4-triazole hydrochloride
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Overview
Description
3-(2-chloroethyl)-1H-1,2,4-triazole hydrochloride is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 2-chloroethyl group attached to the triazole ring, and it is commonly used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloroethyl)-1H-1,2,4-triazole hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1H-1,2,4-triazole, which can be synthesized from hydrazine and formamide.
Alkylation: The 1H-1,2,4-triazole is then alkylated with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrochloride Formation: The resulting 3-(2-chloroethyl)-1H-1,2,4-triazole is then treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: The reactions are carried out in batch or continuous reactors to ensure consistent quality and yield.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired purity.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloroethyl)-1H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 3-(2-aminoethyl)-1H-1,2,4-triazole derivatives.
Scientific Research Applications
3-(2-chloroethyl)-1H-1,2,4-triazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-chloroethyl)-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, or nucleic acids, depending on its specific structure and functional groups.
Pathways Involved: The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: The parent compound without the chloroethyl group.
3-(2-bromoethyl)-1H-1,2,4-triazole: A similar compound with a bromoethyl group instead of a chloroethyl group.
3-(2-hydroxyethyl)-1H-1,2,4-triazole: A derivative with a hydroxyethyl group.
Uniqueness
3-(2-chloroethyl)-1H-1,2,4-triazole hydrochloride is unique due to the presence of the chloroethyl group, which imparts specific reactivity and properties. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective.
Properties
CAS No. |
144479-50-5 |
---|---|
Molecular Formula |
C4H7Cl2N3 |
Molecular Weight |
168 |
Purity |
95 |
Origin of Product |
United States |
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